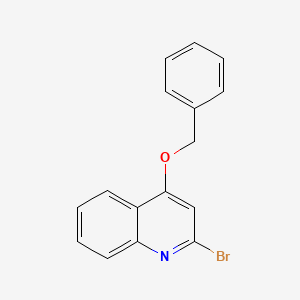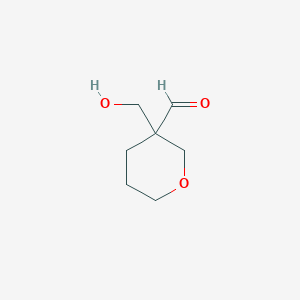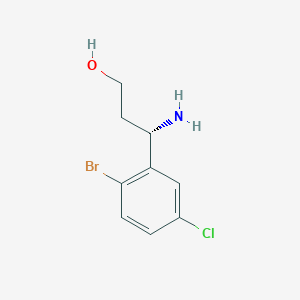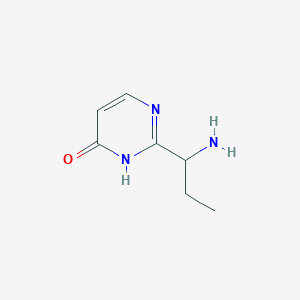
2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that features a pyrimidinone ring with an aminopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminopropylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable.
化学反応の分析
Types of Reactions
2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
科学的研究の応用
2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1-Aminopropyl)-3,4-dihydropyrimidin-2-one
- 2-(1-Aminopropyl)-3,4-dihydropyrimidin-5-one
- 2-(1-Aminopropyl)-3,4-dihydropyrimidin-6-one
Uniqueness
2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopropyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-(1-aminopropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-2-5(8)7-9-4-3-6(11)10-7/h3-5H,2,8H2,1H3,(H,9,10,11) |
InChIキー |
BOLGRUHRRQBJOC-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=CC(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







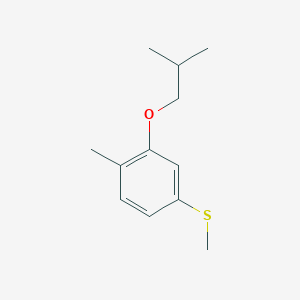



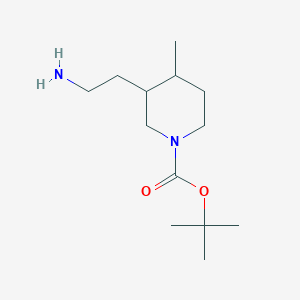
![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)
